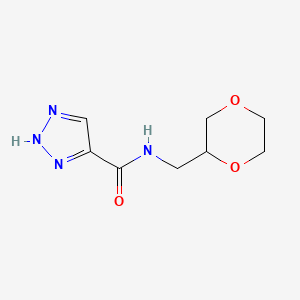

N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a carboxamide group and a 1,4-dioxane-derived substituent. The triazole ring is a hallmark of compounds synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" due to its high regioselectivity and efficiency . The 1,4-dioxane group introduces conformational rigidity and polarity, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c13-8(7-4-10-12-11-7)9-3-6-5-14-1-2-15-6/h4,6H,1-3,5H2,(H,9,13)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXQAAAVKQYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNC(=O)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 1,4-dioxane with azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This “click chemistry” approach is favored for its efficiency and high yield. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent like water or tert-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides and hydroxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of alkylated triazole products.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse pharmacological activities. The synthesis of N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 1H-1,2,3-triazole derivatives with various acylating agents. This process can be optimized using microwave-assisted techniques to enhance yield and purity.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent.

Case Studies

- Human Colon Carcinoma : In vitro studies indicated significant inhibition of growth in Caco-2 and HCT116 cell lines when treated with triazole derivatives. The observed percent growth inhibition (PGI) was substantial, suggesting effective targeting of cancerous cells .

- Breast Cancer : The compound has also been evaluated against MCF-7 cells, where it demonstrated notable anticancer activity. Molecular docking studies further supported these findings by revealing favorable binding interactions with key receptors involved in breast cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens.

Case Studies

- Bacterial Infections : Compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds possess significant antibacterial properties .

- Fungal Infections : The compound's antifungal activity has been explored in various studies showing effectiveness against Candida species and other pathogenic fungi .

Drug Design and Development

The unique properties of this compound make it a valuable scaffold in drug design.

Computational Modeling

Molecular modeling techniques have been employed to predict the binding affinities of this compound with various biological targets. These studies help in understanding how modifications to the triazole structure can enhance pharmacological profiles .

Formulation Development

Research into formulation strategies for enhancing the bioavailability and stability of this compound is ongoing. The incorporation into nanoparticles or liposomal carriers is being investigated to improve therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide involves

Biological Activity

N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. Its unique structure features a triazole ring, a carboxamide functional group, and a 1,4-dioxane moiety. This combination of functional groups is significant for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Structural Significance

The triazole ring is known for its diverse biological activities and serves as a crucial scaffold in medicinal chemistry. Compounds containing triazole moieties have been extensively studied for their ability to interact with various biological targets due to their favorable electronic properties and hydrogen-bonding capabilities . The carboxamide group enhances solubility and bioactivity, while the 1,4-dioxane moiety may influence pharmacokinetic properties such as stability and absorption .

Antimicrobial Properties

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with the triazole core can effectively inhibit bacterial growth. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with IC50 values indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.6 ± 0.7 | Induction of apoptosis |

| L1210 | 41 ± 3 | Inhibition of DNA synthesis |

| CEM | Varies | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

A recent study investigated the effects of various structural modifications on the biological activity of triazole derivatives. The results indicated that compounds with additional substituents on the triazole ring exhibited enhanced biological activities compared to their unsubstituted counterparts. For example, derivatives with pyridine or methylphenyl groups showed improved interaction profiles with target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Carboxamide Families

A. Pyrazole-Carboxamide Derivatives (e.g., Compounds 3a–3e from )

These derivatives share a carboxamide linker but replace the triazole with a pyrazole ring. Key differences include:

- Synthesis : Pyrazole-carboxamides are synthesized via EDCI/HOBt-mediated coupling reactions, whereas triazole derivatives like the target compound likely utilize CuAAC .

- Regioselectivity : Pyrazole derivatives lack the regiochemical precision of CuAAC-synthesized triazoles, which exclusively yield 1,4-disubstituted products .

- Physicochemical Properties :

The triazole’s lower molecular weight and higher polarity may enhance aqueous solubility compared to pyrazole analogues.

B. Thiazole-Carboxamide Derivatives (e.g., )

Thiazole-containing compounds like "Thiazol-5-ylmethyl carbamates" share carboxamide functionalities but differ in heterocyclic core and bioactivity. Thiazoles are sulfur-containing rings with distinct electronic properties, often associated with antimicrobial or kinase-inhibitory activity . The 1,4-dioxane substituent in the target compound may confer unique pharmacokinetic advantages over thiazole derivatives, such as reduced metabolic instability.

Triazole-Based Analogues

A. Peptidotriazoles () Peptidotriazoles synthesized via solid-phase CuAAC share the triazole-carboxamide motif but are integrated into peptide backbones. Unlike the target compound, these hybrids are designed for protease resistance and enhanced binding affinity in drug discovery .

B. Simple Triazole-Carboxamides

Unsubstituted triazole-carboxamides (e.g., 1H-1,2,3-triazole-5-carboxamide) lack the 1,4-dioxane moiety. The dioxane group in the target compound likely increases steric bulk and modulates lipophilicity, which may improve blood-brain barrier penetration or receptor selectivity.

Research Findings and Pharmacological Implications

- Synthetic Efficiency : The target compound’s synthesis via CuAAC is advantageous over pyrazole derivatives () due to faster reaction times and higher yields (>95% in some cases) .

- Bioactivity : While specific data for the target compound are unavailable, structurally related triazole-carboxamides exhibit antiviral, anticancer, and anti-inflammatory properties. The dioxane group may mimic ether-containing pharmacophores in neuraminidase inhibitors or GABA receptor modulators.

- Stability : The 1,4-dioxane ring is less prone to oxidative metabolism compared to thiazole or pyrazole rings, suggesting improved in vivo stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- The compound’s triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for high regioselectivity and efficiency . The 1,4-dioxane moiety is introduced through alkylation or coupling reactions. For example, intermediates like 2-(chloromethyl)-1,4-dioxane can react with triazole precursors under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as excess reagents may lead to byproducts like unreacted azides or over-alkylation . Purity is confirmed via HPLC and elemental analysis, with deviations >0.3% in C/H/N content indicating impurities .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Critical for confirming the triazole ring (δ ~7.5–8.5 ppm for protons) and 1,4-dioxane substituents (δ ~3.5–4.5 ppm for methylene and ether oxygens) .

- X-ray crystallography : SHELX software (e.g., SHELXL-2018) is widely used for structural refinement. Key parameters include R1 < 5% and wR2 < 10% for high confidence in bond lengths/angles . Anisotropic displacement parameters (ORTEP diagrams) help identify disorder in the dioxane ring .

- IR spectroscopy : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- The carboxamide and 1,4-dioxane groups confer moderate polarity, with solubility highest in DMSO or DMF (>50 mM). Aqueous solubility is limited (<1 mM in PBS), necessitating vehicle controls (e.g., ≤0.1% DMSO) to avoid solvent toxicity in cell-based assays . For in vivo studies, prodrug strategies (e.g., esterification of the carboxamide) or nanoformulation may improve bioavailability .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial or antiparasitic activity?

- Bioisosteric replacement : Substitute the 1,4-dioxane group with morpholine or tetrahydropyran to assess steric/electronic effects on target binding .

- Fragment-based screening : Use surface plasmon resonance (SPR) to measure binding affinity to enzymes like Trypanosoma cruzi CYP51 (target in Chagas’ disease). Ki values <1 μM suggest high potency .

- Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) identifies vulnerable sites (e.g., dioxane ring oxidation) for further derivatization .

Q. How can molecular docking resolve discrepancies between in vitro potency and in vivo efficacy?

- Docking into homology models (e.g., using AutoDock Vina) predicts binding modes to targets like fungal lanosterol 14α-demethylase. Discrepancies arise if the compound’s conformation in solution (NMR data) differs from the rigid docking pose. Explicit-solvent molecular dynamics (MD) simulations (e.g., AMBER) refine binding free energy calculations . For example, a ΔGbinding < −8 kcal/mol correlates with IC50 < 1 μM in enzyme inhibition assays .

Q. What experimental and computational approaches address synthetic byproduct formation?

- LC-MS/MS : Detects trace byproducts (e.g., triazole regioisomers or dioxane ring-opened derivatives). Adjusting reaction pH (e.g., from 7 to 9) can suppress acid-catalyzed side reactions .

- DFT calculations : Predict thermodynamic favorability of competing pathways (e.g., azide vs. nitrile imine intermediates in triazole formation). Activation energies >25 kcal/mol indicate negligible byproduct formation under mild conditions .

Data Contradictions and Mitigation

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Variability may stem from differences in membrane permeability (logP ~1.5–2.5) or efflux pump expression (e.g., P-gp in cancer cells). Use isogenic cell lines (e.g., P-gp+/−) to isolate transport effects. Synergistic studies with efflux inhibitors (e.g., verapamil) clarify mechanisms .

Q. Why do crystallographic and solution-phase structures show conformational differences?

- Crystal packing forces (e.g., hydrogen bonds between carboxamide and solvent) stabilize specific conformations absent in solution. Variable-temperature NMR (VT-NMR) or NOESY can detect flexible regions (e.g., dioxane methylene groups) .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous solvents and rigorously dry intermediates to prevent hydrolysis of the carboxamide .

- High-Throughput Screening : Employ phenotypic assays (e.g., T. cruzi-infected VERO cells) with Z’ factors >0.5 to ensure robustness .

- Crystallization : Optimize via vapor diffusion (e.g., 1:1 DCM/hexane) to obtain diffraction-quality crystals. Twinning, common in triazoles, is resolved using TWINLAW in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.